(Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide
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Description
(Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis
- Crystal Structures of Related Compounds : The study by Galushchinskiy et al. (2017) analyzed the crystal structures of compounds similar to (Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide. This research provides insights into the structural characteristics of such compounds, which is crucial for understanding their potential applications in various fields, including material science and pharmaceuticals (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis and Evaluation
- Novel Derivatives Synthesis : Nguyen et al. (2022) reported the synthesis of new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides, which share a structural resemblance to the compound . These findings contribute to the understanding of synthetic pathways and the potential for creating novel compounds with similar structures (Nguyen, Pham, Tran, & Bui, 2022).
Antimicrobial Activity
- Rhodanine-3-Acetic Acid Derivatives : A study by Krátký et al. (2017) on 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, closely related to the compound of interest, revealed their potential as antimicrobial agents against bacteria, mycobacteria, and fungi. Such research underscores the potential of these compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticonvulsant Properties
- Indoline Derivatives Evaluation : Research by Nath et al. (2021) on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, which shares structural features with the compound , explored its anticonvulsant properties. This study provides valuable insights into the potential neurological applications of similar compounds (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Properties
IUPAC Name |
2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-15(3)27-23(30)21(32-24(27)31)20-16-10-6-8-12-18(16)26(22(20)29)13-19(28)25-17-11-7-5-9-14(17)2/h5-12,15H,4,13H2,1-3H3,(H,25,28)/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLLTGOYIXJURR-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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